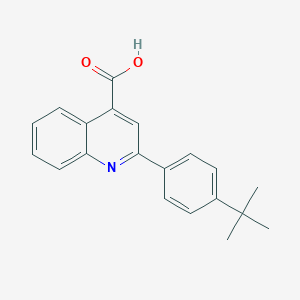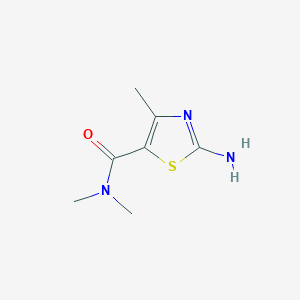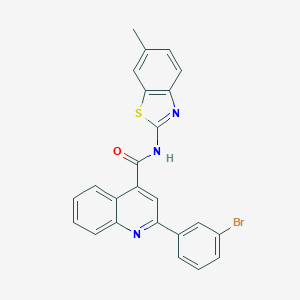
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide, also known as BMQ, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. BMQ is a quinoline-based derivative that has been synthesized using a multi-step process. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce cell cycle arrest in cancer cells. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB) and reduce the expression of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide can induce apoptosis in cancer cells by activating the caspase cascade. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Additionally, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide. Further research is needed to fully understand the mechanism of action of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide and its potential therapeutic applications. Studies are also needed to investigate the pharmacokinetics and toxicity of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide in vivo. Additionally, there is potential for the development of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide derivatives with enhanced potency and selectivity for specific targets. Overall, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide represents a promising compound for the development of novel therapeutics for the treatment of cancer, inflammation, and viral infections.
Synthesemethoden
The synthesis of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide involves a multi-step process that includes the reaction of 2-bromo-3-nitrobenzene with 2-aminobenzothiazole to form 2-(3-bromophenyl)benzothiazole. This intermediate compound is then reacted with 2-chloroquinoline-4-carboxylic acid to form 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have also shown that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have potential therapeutic effects in the treatment of breast cancer, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
5698-70-4 |
|---|---|
Produktname |
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
Molekularformel |
C24H16BrN3OS |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16BrN3OS/c1-14-9-10-20-22(11-14)30-24(27-20)28-23(29)18-13-21(15-5-4-6-16(25)12-15)26-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,27,28,29) |
InChI-Schlüssel |
GWWBZOJVPPKYDC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



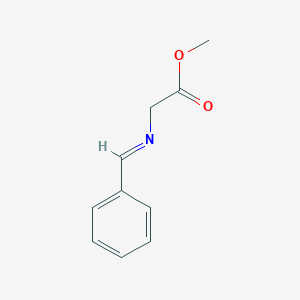


![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

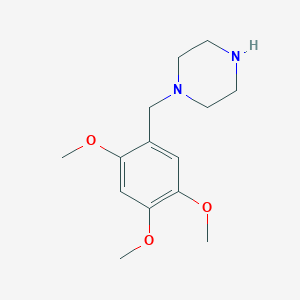

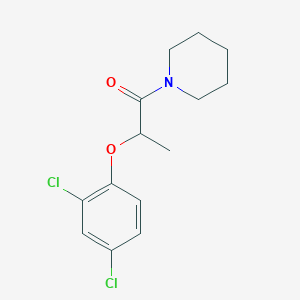
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
